N'-[2-(quinolin-2-ylsulfanyl)acetyl]thiophene-2-carbohydrazide
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Overview
Description
N’~2~-[2-(2-QUINOLYLSULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that features a quinoline moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[2-(2-QUINOLYLSULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps. One common route starts with the preparation of 2-(2-quinolylsulfanyl)acetic acid, which is then reacted with 2-thiophenecarbohydrazide under specific conditions to form the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[2-(2-QUINOLYLSULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N’~2~-[2-(2-QUINOLYLSULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’~2~-[2-(2-QUINOLYLSULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have similar biological activities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and its derivatives are structurally related and exhibit comparable chemical reactivity.
Uniqueness
N’~2~-[2-(2-QUINOLYLSULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE is unique due to the combination of the quinoline and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13N3O2S2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N'-(2-quinolin-2-ylsulfanylacetyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C16H13N3O2S2/c20-14(18-19-16(21)13-6-3-9-22-13)10-23-15-8-7-11-4-1-2-5-12(11)17-15/h1-9H,10H2,(H,18,20)(H,19,21) |
InChI Key |
XBKCNBNEDFOQCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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